molecular formula C20H16O10 B1244796 cercophorin C

cercophorin C

Cat. No. B1244796
M. Wt: 416.3 g/mol
InChI Key: FYRHLZVZOQUTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cercophorin C is a natural product found in Cercophora areolata with data available.

Scientific Research Applications

Antifungal and Cytotoxic Properties

Cercophorin C, along with other cercophorins, has been identified as having notable antifungal and cytotoxic activities. These compounds were isolated from the coprophilous fungus Cercophora areolata and represent novel isocoumarin derivatives. Their structures were elucidated through various spectroscopic methods, highlighting their potential in antifungal and cytotoxic applications (Whyte et al., 1996).

Role in Toxin Biosynthesis

Cercophorin C's role in the biosynthesis of cercosporin, a toxin produced by Cercospora species, is significant. The involvement of calcium/calmodulin signaling in cercosporin biosynthesis has been investigated, suggesting that maintaining endogenous calcium homeostasis is essential for this process (Chung, 2003).

Analytical Applications

Capillary electrophoresis (CE) has been utilized for various analytical applications, including the study of cercophorin C. The versatility of CE in analyzing biological samples, such as proteins, peptides, amino acids, and phenolic compounds, demonstrates its potential in exploring the properties and applications of cercophorin C in various scientific fields (Piergiovanni, 2012).

Biomedical Applications

CE with laser-induced fluorescence detection has been extensively used in biomedical research, which can be applied to the study of cercophorin C and its derivatives. This technique's high efficiency and ability to analyze a wide range of substances present in biological fluids make it an ideal tool for exploring the biomedical implications of cercophorin C (Páez & Hernández, 2001).

Pharmaceutical Analysis

In pharmaceutical analysis, CE is increasingly recognized for its high efficiency and versatility. This technology could be pivotal in the separation and analysis of cercophorin C and related compounds, offering insights into their pharmaceutical potential and interactions (Ahuja, 2008).

properties

Product Name

cercophorin C

Molecular Formula

C20H16O10

Molecular Weight

416.3 g/mol

IUPAC Name

(2-hydroxy-4-methoxy-6-methoxycarbonylphenyl) 6,8-dihydroxy-3-methyl-1-oxoisochromene-7-carboxylate

InChI

InChI=1S/C20H16O10/c1-8-4-9-5-12(21)15(16(23)14(9)19(25)29-8)20(26)30-17-11(18(24)28-3)6-10(27-2)7-13(17)22/h4-7,21-23H,1-3H3

InChI Key

FYRHLZVZOQUTTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)C(=O)OC3=C(C=C(C=C3O)OC)C(=O)OC)O

synonyms

cercophorin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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